Superior DNA Synthesis Inhibition Relative to Pyrindamycin A in CCRF-CEM Leukemia Cells
Pyrindamycin B inhibits DNA synthesis in CCRF-CEM human leukemia cells with an IC50 of 4.08 ng/mL, which is 6.3-fold more potent than pyrindamycin A (IC50 = 25.6 ng/mL) [1]. Both compounds show substantially weaker inhibition of RNA synthesis (IC50 = 146 ng/mL and 194 ng/mL, respectively) and protein synthesis (IC50 = 2,300 ng/mL and 2,030 ng/mL, respectively), confirming selective DNA-directed activity [1]. This quantitative difference in DNA synthesis inhibition potency represents a clear functional distinction between the two analogs.
| Evidence Dimension | DNA synthesis inhibition (IC50) |
|---|---|
| Target Compound Data | 4.08 ng/mL |
| Comparator Or Baseline | Pyrindamycin A: 25.6 ng/mL |
| Quantified Difference | 6.3-fold greater potency |
| Conditions | CCRF-CEM human leukemia cells, 1 h drug exposure, [3H]thymidine incorporation assay |
Why This Matters
For researchers investigating DNA alkylation mechanisms or developing duocarmycin-based payloads, the 6.3-fold difference in DNA synthesis inhibition potency dictates distinct experimental concentrations and may translate to different therapeutic indices.
- [1] Ishii S, Nagasawa M, Kariya Y, Yamamoto H, Inouye S, Kondo S. Antitumor activity of pyrindamycins A and B. J Antibiot (Tokyo). 1989;42(11):1713-7. Table 3. View Source
